Methylhydroquinone

Polymer Chemistry Monomer Stabilization Radical Polymerization

Methylhydroquinone's ortho-methyl substitution is the critical differentiator: it sterically shields hydroxyl groups, stabilizing phenoxy radicals and minimizing uncontrolled side reactions during polymerization inhibition. This ensures predictable monomer stabilization for acrylics, styrene, and unsaturated polyesters. Water-soluble at 77 g/L (25°C)—no co-solvents needed for aqueous assay and formulation workflows. Its moderate toxicological profile, distinct from the strongly inducing BHA and the inactive TBHQ, makes it the rational reference compound when biological safety ranking dictates procurement decisions. Select the inhibitor with engineered selectivity, not a generic analog.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 95-71-6
Cat. No. B043894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhydroquinone
CAS95-71-6
Synonyms2,5-Dihydroxytoluene;  2,5-Toluenediol;  2-Methyl-1,4-benzenediol;  2-Methyl-1,4-dihydroxybenzene;  2-Methyl-1,4-hydroquinone;  2-Methyl-p-hydroquinone;  2-Methylhydroquinone;  4-Hydroxy-2-methylphenol;  M-HQ;  Methyl 1,4-dihydroxybenzene;  Methyl-p-hydroquino
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)O
InChIInChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
InChIKeyCNHDIAIOKMXOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methylhydroquinone (CAS 95-71-6) Procurement Specifications and Baseline Characteristics


Methylhydroquinone (CAS 95-71-6), also known as 2-Methylhydroquinone or Toluhydroquinone, is a phenolic compound of the hydroquinone class characterized by a methyl substitution at the ortho position relative to one hydroxyl group [1]. This specific substitution pattern confers distinct physicochemical and functional properties that differentiate it from unsubstituted hydroquinone and other phenolic analogs [1]. It is commercially available as a white to off-white crystalline powder with a molecular weight of 124.14 g/mol, a melting point range of 124–130°C, and water solubility of 77 g/L at 25°C .

Why Methylhydroquinone (CAS 95-71-6) Cannot Be Simply Substituted with Generic Hydroquinone or In-Class Analogs


Methylhydroquinone cannot be arbitrarily interchanged with hydroquinone, TBHQ, or other phenolic analogs because the ortho-methyl group fundamentally alters its radical stabilization mechanism, solubility profile, and biological reactivity [1]. The methyl substitution introduces steric hindrance that protects the hydroxyl groups from rapid oxidation, stabilizes the resulting phenoxy radicals, and reduces uncontrolled side reactions during polymerization inhibition [1]. Furthermore, comparative toxicological studies demonstrate that methylhydroquinone exhibits a distinct proliferative lesion induction profile relative to TBHQ and BHA, precluding direct substitution in applications where biological safety profiles are material to procurement decisions [2].

Methylhydroquinone (CAS 95-71-6) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Methylhydroquinone Exhibits Superior Polymerization Inhibition Selectivity Relative to Unsubstituted Hydroquinone

The ortho-methyl group in methylhydroquinone introduces steric hindrance that enhances selectivity in radical polymerization inhibition compared to unsubstituted hydroquinone [1]. This structural feature protects the hydroxyl groups from rapid oxidation, stabilizes the phenoxy radical intermediates formed during inhibition, and reduces uncontrolled side reactions [1]. The controlled radical inhibition mechanism prevents runaway polymerization while enabling predictable processing behavior in vinyl monomer and unsaturated polyester systems [1].

Polymer Chemistry Monomer Stabilization Radical Polymerization

Methylhydroquinone Demonstrates Reduced Proliferative Lesion Induction Compared to BHA and TBMP in Hamster Forestomach

In a 20-week comparative study of 13 phenolic compounds administered to male Syrian golden hamsters, methylhydroquinone (MHQ) was classified as 'less active' in inducing hyperplasia and tumorous lesions in the forestomach, whereas BHA, TBMP, and PTBP 'strongly induced' such lesions [1]. Furthermore, resorcinol, hydroquinone, propylparabene, and TBHQ were 'not active' [1]. The forestomach epithelium labeling index was significantly increased by MHQ (along with BHA, TBMP, catechol, PMOP, and PTBP) [1].

Toxicology Carcinogenesis Phenolic Compound Safety

Methylhydroquinone Exhibits Significantly Higher Water Solubility (77 g/L) Compared to Food-Grade Antioxidant TBHQ (Insoluble)

Methylhydroquinone exhibits water solubility of 77 g/L at 25°C, enabling direct incorporation into aqueous formulations without organic co-solvents . In contrast, the structurally related food antioxidant TBHQ (tert-butylhydroquinone, CAS 1948-33-0) is characterized as '几乎不溶于水' (almost insoluble in water) [1]. This solubility differential of >77 g/L versus negligible solubility is attributable to the ortho-methyl substitution in MHQ versus the bulky tert-butyl group in TBHQ.

Formulation Science Solubility Aqueous Systems

Methylhydroquinone Available in Differentiated Purity Grades: ≥99% Analytical Standard vs. ≥97% Synthesis Grade

Methylhydroquinone is commercially supplied in distinct purity tiers that enable application-appropriate procurement. Analytical standard grade is available with assay ≥99% (HPLC), suitable for HPLC and GC methods, with melting point 128–130°C . Synthesis grade is available with assay ≥97.0% (HPLC) and melting range 124–127°C . Lower technical grades with purity ≥95% are also marketed .

Analytical Chemistry Quality Control Procurement Specifications

Methylhydroquinone (CAS 95-71-6) Validated Application Scenarios Based on Quantitative Evidence


Stabilization of Acrylic and Vinyl Monomers Requiring Selective Radical Inhibition

Methylhydroquinone serves as a polymerization inhibitor in acrylic monomers, styrene, and unsaturated polyester systems where the ortho-methyl group confers steric protection that enhances selectivity compared to unsubstituted hydroquinone [1]. This structural feature enables controlled radical inhibition with reduced side reactions, making it suitable for applications requiring predictable polymerization behavior and extended monomer shelf-life [1].

Aqueous Biochemical Assays and Pharmaceutical Formulation Development

With water solubility of 77 g/L at 25°C, methylhydroquinone is directly compatible with aqueous assay systems and formulation development without requiring organic co-solvents [1]. This property contrasts sharply with the water-insoluble antioxidant TBHQ and supports applications in enzymology, cell-based assays, and aqueous pharmaceutical intermediate synthesis [1].

Comparative Toxicology Studies of Phenolic Antioxidants

Methylhydroquinone occupies a defined intermediate position in the proliferative lesion induction hierarchy relative to BHA ('strongly induced') and TBHQ ('not active') [1]. This established safety profile supports its use as a reference compound in structure-activity relationship studies of phenolic antioxidants and in comparative toxicology assessments where a compound with moderate induction potential is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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